(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol

Catalog No.
S1498660
CAS No.
171916-75-9
M.F
C9H12BrN3O3
M. Wt
290.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,...

CAS Number

171916-75-9

Product Name

(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol

IUPAC Name

(3aS,4R,5S,7aS)-5-azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol

Molecular Formula

C9H12BrN3O3

Molecular Weight

290.11 g/mol

InChI

InChI=1S/C9H12BrN3O3/c1-9(2)15-7-4(10)3-5(12-13-11)6(14)8(7)16-9/h3,5-8,14H,1-2H3/t5-,6+,7+,8-/m0/s1

InChI Key

PRQOGQGZCPGPSH-OSMVPFSASA-N

SMILES

CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C

Canonical SMILES

CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H](C=C([C@H]2O1)Br)N=[N+]=[N-])O)C

Description

The exact mass of the compound (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features an azido group and a bromo substituent on a tetrahydrobenzodioxole framework, which is notable for its potential biological activities. The presence of multiple chiral centers contributes to its specific interactions with biological targets, making it an interesting subject for pharmacological studies.

Typical of azides and brominated compounds. Key reactions include:

  • Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction: The azido group can be reduced to an amine, modifying the compound's biological activity.
  • Bromination: The bromine atom can be substituted or eliminated under certain conditions, leading to derivatives with altered properties.

These reactions are significant in synthetic organic chemistry and medicinal chemistry for developing new therapeutic agents.

The biological activity of (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol may include:

  • Antimicrobial Properties: Compounds with similar structures often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Antioxidant Activity: The structural features may confer the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Quantitative structure–activity relationship (QSAR) models can be employed to predict these activities based on the compound's chemical structure .

Several synthesis methods can be utilized for this compound:

  • Multi-step Synthesis: Starting from simpler precursors like phenols or dioxoles, multiple steps involving protection-deprotection strategies and functional group modifications can yield the target compound.
  • Click Chemistry: Utilizing the azide functionality in click reactions allows for efficient coupling with alkyne-bearing compounds to form diverse derivatives.
  • Bromination Reactions: Selective bromination at specific positions can be achieved using brominating agents under controlled conditions.

These methods highlight the versatility in synthesizing complex organic molecules with desired functionalities.

The potential applications of (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol include:

  • Pharmaceutical Development: As a lead compound or scaffold for developing new drugs targeting various diseases.
  • Chemical Biology: Used as a probe in biochemical assays to study biological processes due to its reactive functional groups.

The compound's unique structure may also allow it to serve as a building block for more complex molecules in medicinal chemistry.

Interaction studies often involve evaluating how this compound interacts with biological macromolecules such as proteins or nucleic acids. Techniques employed include:

  • Molecular Docking Studies: To predict binding affinities and orientations when interacting with target proteins.
  • In vitro Assays: To assess the biological effects on cell lines or isolated enzymes.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Similar compounds that share structural features or biological activities include:

Compound NameStructural FeaturesBiological Activity
5-Azido-TetrahydroquinolineAzido group on a tetrahydroquinoline frameworkAntimicrobial
7-Bromo-DihydrobenzofuranBrominated benzofuran derivativeAntioxidant
2-HydroxybenzodioxoleDioxole structure with hydroxyl groupAnticancer

Uniqueness

The uniqueness of (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol lies in its specific stereochemistry and combination of functional groups that may provide distinct biological activities not observed in other similar compounds. The interplay between its azido and bromo functionalities may lead to novel reactivity patterns and therapeutic potentials.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3aS,4R,5S,7aS)-5-azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol

Dates

Modify: 2024-04-14

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